2-(Propan-2-yl)azetidine hydrochloride
Overview
Description
2-(Propan-2-yl)azetidine hydrochloride, also known as 2-isopropylazetidine hydrochloride, is a chemical compound with the molecular formula C6H13N·HCl. It is a four-membered nitrogen-containing heterocycle, which is part of the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)azetidine hydrochloride can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can yield functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Propan-2-yl)azetidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)azetidine hydrochloride involves its unique ring strain, which imparts significant reactivity to the compound. This reactivity allows it to participate in various chemical transformations, including polymerization and functionalization reactions. The molecular targets and pathways involved in these reactions are primarily driven by the ring strain and the ability of the azetidine ring to undergo ring-opening and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are more stable and less reactive compared to azetidines.
Uniqueness of 2-(Propan-2-yl)azetidine Hydrochloride
This compound is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This balance makes it a valuable compound for various applications in chemistry, biology, medicine, and industry. Its ability to undergo diverse chemical reactions and its potential for use in polymerization and drug development further highlight its significance .
Properties
IUPAC Name |
2-propan-2-ylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6-3-4-7-6;/h5-7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVWOPBFYOMWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-90-7 | |
Record name | 2-(propan-2-yl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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